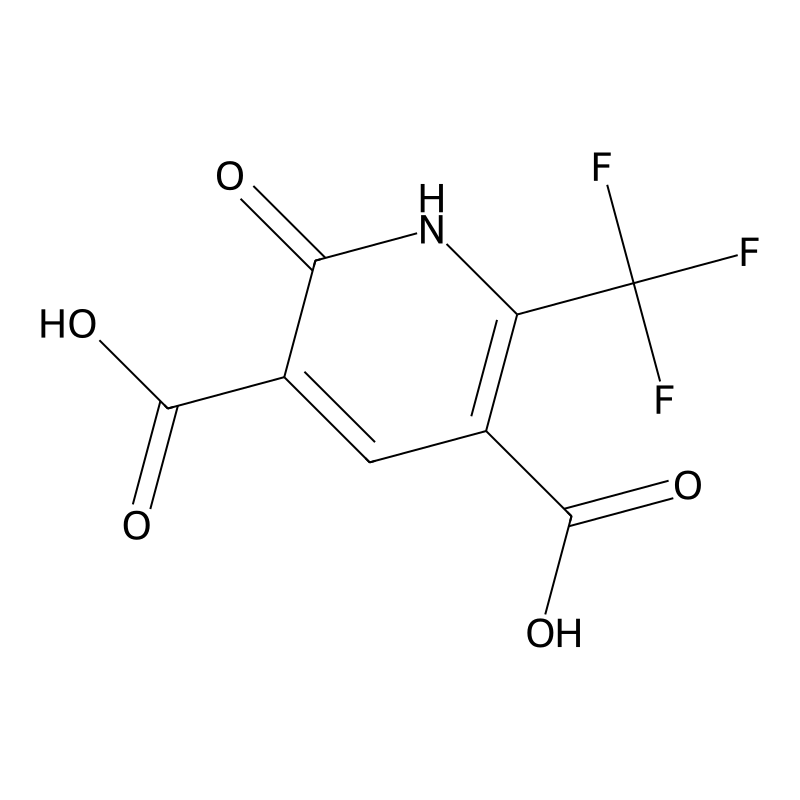

2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid

Catalog No.

S6646145

CAS No.

2301855-99-0

M.F

C8H4F3NO5

M. Wt

251.12 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

2301855-99-0

Product Name

2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-3,5-dicarboxylic acid

Molecular Formula

C8H4F3NO5

Molecular Weight

251.12 g/mol

InChI

InChI=1S/C8H4F3NO5/c9-8(10,11)4-2(6(14)15)1-3(7(16)17)5(13)12-4/h1H,(H,12,13)(H,14,15)(H,16,17)

InChI Key

DORBEYQZLWXHNI-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=C1C(=O)O)C(F)(F)F)C(=O)O

Canonical SMILES

C1=C(C(=O)NC(=C1C(=O)O)C(F)(F)F)C(=O)O

2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid (TPD) is a chemical compound with potential applications in various fields of research and industry. It is a pyridinedicarboxylic acid derivative with the molecular formula C9H5F3NO5. In this paper, we will explore the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of TPD.

TPD is a pyridinedicarboxylic acid derivative that has great potential for diverse applications. It is a white or yellow powder that is soluble in organic solvents such as ethanol and methanol. The molecular structure of TPD consists of a pyridine ring, two carboxylic acid groups, and a trifluoromethyl group. TPD was first synthesized by the reaction of 2,4-pyridinedicarboxylic anhydride with trifluoroacetic acid in the presence of acetic anhydride.

TPD is a stable compound with a melting point of 257-259°C. It has a high thermal stability and is not readily decomposed at elevated temperatures. TPD is soluble in many polar organic solvents, including ethanol, methanol, and water. It is not soluble in non-polar solvents such as hexane and toluene. TPD is a weak organic acid with a pKa value of 3.3.

The synthesis of TPD can be achieved by several methods. One of the most common methods is the reaction of 2,4-pyridinedicarboxylic anhydride with trifluoroacetic acid in the presence of acetic anhydride. TPD can also be synthesized by the reaction of pyridine-2,4-dicarboxylic acid with trifluoroacetic anhydride in the presence of an organic acid catalyst. TPD can be characterized by several analytical techniques such as NMR spectroscopy, FT-IR spectroscopy, and elemental analysis.

Many analytical techniques have been developed for the detection and quantification of TPD in different samples. These techniques include HPLC, GC-MS, and LC-MS. HPLC is one of the most frequently used methods for the analysis of TPD in various samples. It provides high sensitivity and selectivity.

TPD exhibits promising biological properties such as anti-inflammatory and antioxidant activities. It has been reported to inhibit the production of nitric oxide and cytokines in vitro. TPD has also been shown to reduce lipid peroxidation and increase antioxidant enzyme activity in vivo. However, further studies are required to fully understand its biological properties.

TPD has not been reported to cause any significant toxicity or safety concerns in scientific experiments. However, further studies are required to establish its safety profile in various experimental settings.

TPD has potential applications in various fields of research and industry. It can be used as a building block for the synthesis of diverse organic compounds such as pharmaceuticals, agrochemicals, and materials. TPD can also be used as a ligand or catalyst in various reactions.

Current research on TPD is focused on its synthesis, characterization, and potential applications. Many studies have explored the biological properties of TPD, while others have investigated its potential as a building block for the synthesis of novel organic compounds.

TPD has potential implications in various fields of research and industry. It can be used as a building block for the synthesis of diverse organic compounds such as pharmaceuticals, agrochemicals, and materials. TPD can also be used as a ligand or catalyst in various reactions. In addition, TPD exhibits promising biological properties such as anti-inflammatory and antioxidant activities.

Although TPD shows great potential for diverse applications, there are still many limitations that need to be addressed. One such limitation is the limited availability of TPD. Future research should aim to develop new and efficient methods for the synthesis of TPD. Another limitation is the lack of comprehensive studies on the safety and toxicity of TPD. Future research should address the safety concerns of TPD in various experimental settings.

Avenues for future research include exploring TPD's potential as a catalyst or building block for more applications, investigating its bioavailability and drug delivery properties, and determining its potential in environmental remediation as a herbicide or antibacterial agent.

Avenues for future research include exploring TPD's potential as a catalyst or building block for more applications, investigating its bioavailability and drug delivery properties, and determining its potential in environmental remediation as a herbicide or antibacterial agent.

XLogP3

0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

251.00415671 g/mol

Monoisotopic Mass

251.00415671 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds